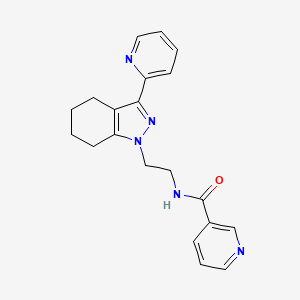

N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)nicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

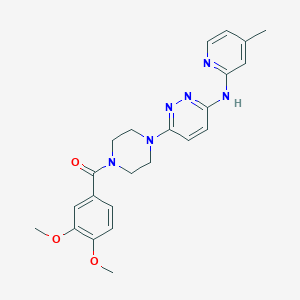

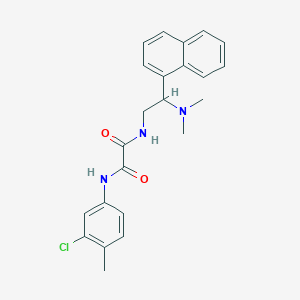

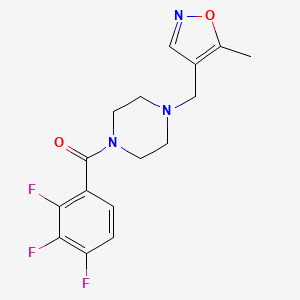

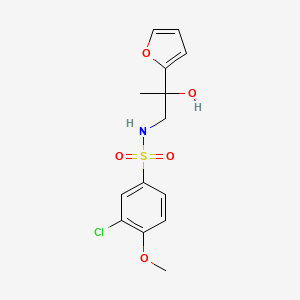

“N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)nicotinamide” is a complex organic compound that contains several functional groups. It has a pyridine ring, an indazole ring, and a nicotinamide group. These groups are common in many biologically active compounds, including pharmaceuticals .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the starting materials and the specific reactions used. Typically, such syntheses might involve reactions like nucleophilic substitution, reduction, and cyclization .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (like the pyridine and indazole rings) would contribute to the compound’s stability. The nicotinamide group could participate in hydrogen bonding, which might affect the compound’s solubility and reactivity .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For example, the pyridine ring might undergo electrophilic substitution, while the nicotinamide group could be involved in condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by its polarity, and its stability could be influenced by the presence of aromatic rings .Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)nicotinamide, also known as N-{2-[3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}pyridine-3-carboxamide:

Cancer Research

N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)nicotinamide: has shown potential in cancer research due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation. Its structure allows it to interact with various molecular targets, making it a candidate for developing new anticancer therapies. Studies have indicated its efficacy in reducing tumor growth and inducing apoptosis in cancer cells .

Neurodegenerative Diseases

This compound has been explored for its neuroprotective properties. It can modulate neuroinflammatory pathways and oxidative stress, which are critical in the progression of neurodegenerative diseases like Alzheimer’s and Parkinson’s. Research has demonstrated its potential to protect neuronal cells from damage and improve cognitive functions in animal models .

Anti-inflammatory Applications

Due to its ability to inhibit key inflammatory mediators, N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)nicotinamide is being studied for its anti-inflammatory properties. It can reduce the production of pro-inflammatory cytokines and chemokines, making it a promising candidate for treating chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease .

Antimicrobial Activity

The compound has shown significant antimicrobial activity against a range of bacterial and fungal pathogens. Its mechanism involves disrupting microbial cell membranes and inhibiting essential enzymes required for microbial survival. This makes it a potential candidate for developing new antimicrobial agents to combat resistant strains .

Cardiovascular Research

In cardiovascular research, N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)nicotinamide has been investigated for its cardioprotective effects. It can modulate pathways involved in cardiac hypertrophy, fibrosis, and ischemia-reperfusion injury. Studies have shown that it can improve cardiac function and reduce myocardial damage in experimental models .

Diabetes and Metabolic Disorders

The compound has potential applications in the treatment of diabetes and metabolic disorders. It can enhance insulin sensitivity and modulate glucose metabolism. Research has indicated that it can reduce blood glucose levels and improve lipid profiles in diabetic models, making it a promising candidate for managing diabetes and related metabolic conditions .

Drug Delivery Systems

The compound’s unique structure makes it suitable for use in drug delivery systems. It can be conjugated with other therapeutic agents to enhance their stability, bioavailability, and targeted delivery. Research has explored its use in developing nanoparticles and other delivery vehicles for efficient drug delivery.

These applications highlight the versatility and potential of N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)nicotinamide in various fields of scientific research. Each application area offers promising avenues for further investigation and development.

If you have any specific questions or need more detailed information on any of these applications, feel free to ask!

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[2-(3-pyridin-2-yl-4,5,6,7-tetrahydroindazol-1-yl)ethyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O/c26-20(15-6-5-10-21-14-15)23-12-13-25-18-9-2-1-7-16(18)19(24-25)17-8-3-4-11-22-17/h3-6,8,10-11,14H,1-2,7,9,12-13H2,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVJFWMWTCLTUDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NN2CCNC(=O)C3=CN=CC=C3)C4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)nicotinamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(4-methoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]-2-methylpropanamide](/img/structure/B2726218.png)

![1-(Azepan-1-yl)-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)ethanone](/img/structure/B2726223.png)

![Diethyl 3-{[3-(trifluoromethyl)anilino]carbonyl}-1,2-cyclopropanedicarboxylate](/img/structure/B2726225.png)

![6-[(2-Methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]pyridine-3-carboxylic acid](/img/structure/B2726231.png)

![(Z)-ethyl 2-(6-methyl-2-((4-(pyrrolidin-1-ylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2726233.png)

![N-(4-Methoxybenzyl)-N-[(1-methyl-1H-pyrazol-4-YL)methyl]amine](/img/structure/B2726234.png)

![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide](/img/structure/B2726237.png)